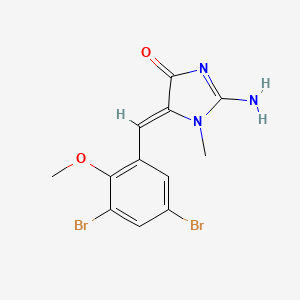
(5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one
Descripción general
Descripción
(5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a dibromo-methoxybenzylidene moiety and an imino-imidazolidinone core. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one typically involves the condensation of 3,5-dibromo-2-methoxybenzaldehyde with 2-imino-1-methylimidazolidin-4-one under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dibromo groups in the compound can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the dibromo groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly its ability to interact with specific biological targets. It may serve as a lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may enhance the performance of these materials in various applications.
Mecanismo De Acción
The mechanism of action of (5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one
- (5Z)-5-(3,5-difluoro-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one
- (5Z)-5-(3,5-dimethyl-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one
Uniqueness
Compared to its analogs, (5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one is unique due to the presence of dibromo groups, which can significantly influence its reactivity and biological activity. The dibromo groups may enhance the compound’s ability to participate in substitution reactions and may also affect its interaction with biological targets, potentially leading to distinct bioactivity profiles.
Propiedades
IUPAC Name |
(5Z)-2-amino-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-1-methylimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br2N3O2/c1-17-9(11(18)16-12(17)15)4-6-3-7(13)5-8(14)10(6)19-2/h3-5H,1-2H3,(H2,15,16,18)/b9-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFLKLSUIIRZCW-WTKPLQERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C(C(=CC(=C2)Br)Br)OC)C(=O)N=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=C(C(=CC(=C2)Br)Br)OC)/C(=O)N=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90417067 | |
| Record name | (5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90417067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5714-83-0 | |
| Record name | (5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90417067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,9-dichloro-11-(4-chlorophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine](/img/structure/B3882840.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B3882855.png)
![5-[(4-methoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B3882858.png)
![2-[(4-Bromophenyl)amino]-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B3882871.png)
![N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B3882881.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanamide](/img/structure/B3882882.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3,3-dimethylbutanamide](/img/structure/B3882884.png)
![3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione 4-[(2-methylphenyl)hydrazone]](/img/structure/B3882900.png)
![1-[3-[(Cyclobutylamino)methyl]phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol](/img/structure/B3882902.png)
![N'-[(E)-{2-[(4-Bromophenyl)methoxy]phenyl}methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B3882907.png)

![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3882915.png)
![N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B3882924.png)
